N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 5699-64-9
VCID: VC21272538
InChI: InChI=1S/C14H15N3OS2/c1-2-19-14-17-16-13(20-14)15-12(18)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,16,18)
SMILES: CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3
Molecular Formula: C14H15N3OS2
Molecular Weight: 305.4 g/mol

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide

CAS No.: 5699-64-9

Cat. No.: VC21272538

Molecular Formula: C14H15N3OS2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide - 5699-64-9

Specification

CAS No. 5699-64-9
Molecular Formula C14H15N3OS2
Molecular Weight 305.4 g/mol
IUPAC Name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylcyclopropane-1-carboxamide
Standard InChI InChI=1S/C14H15N3OS2/c1-2-19-14-17-16-13(20-14)15-12(18)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,16,18)
Standard InChI Key VHYZQFNMTYVMAZ-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3
Canonical SMILES CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator